molecular formula C14H9Cl2N5O B5646572 N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5646572
M. Wt: 334.2 g/mol
InChI Key: CFLFQSRKYLQRAO-UHFFFAOYSA-N
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Description

“N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide” represents a class of compounds known for their potential in various applications due to their unique chemical structure. This compound, like others in its category, exhibits a range of interactions and properties that are of significant interest in chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to “N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide” often involves multi-step reactions, including the use of chlorophenyl and tetrazolyl groups as key functional components. These processes may employ methods like refluxing, condensation, and the use of catalysts to achieve the desired structural framework (Demong et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray diffraction techniques to determine the arrangement of atoms within the compound. Structural elucidation is critical for understanding the compound's potential interactions and properties. The amide group's orientation and the overall molecular conformation play a significant role in its chemical behavior (Gowda et al., 2008).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O/c15-10-3-6-12(16)13(7-10)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLFQSRKYLQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

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